AChE Inhibition: Isocorydine N-oxide vs. Parent Alkaloid Isocorydine
Isocorydine N-oxide inhibits Electrophorus electricus acetylcholinesterase (AChE) with an IC50 of 22.3 µM (22,300 nM) in a colorimetric Ellman assay with 15-minute preincubation [1]. This distinguishes it from the parent compound isocorydine, for which direct quantitative AChE inhibition data is not consistently reported in primary literature, and from corydine, which primarily inhibits butyrylcholinesterase (IC50 = 52 ± 4 µM) rather than AChE [2]. The N-oxide moiety in Isocorydine N-oxide may alter binding kinetics and selectivity relative to non-oxidized aporphines, a critical consideration for experimental design in cholinergic research.
| Evidence Dimension | AChE Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 22.3 µM (22,300 nM) |
| Comparator Or Baseline | Corydine: no significant AChE inhibition reported; primarily inhibits BuChE (IC50 = 52 ± 4 µM) |
| Quantified Difference | Isocorydine N-oxide exhibits measurable AChE inhibition, whereas corydine is selective for BuChE |
| Conditions | EelAChE; colorimetric Ellman assay; 15 min preincubation |
Why This Matters
For Alzheimer's disease research requiring AChE inhibition, Isocorydine N-oxide provides a defined and quantifiable activity baseline, unlike structurally similar aporphines with divergent cholinesterase selectivity profiles.
- [1] BindingDB. Affinity Data for Isocorydine N-oxide (BDBM50356923) against Acetylcholinesterase. BindingDB PrimarySearch_ki. Accessed 2026. View Source
- [2] Adhami HR, Farsam H, Krenn L. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort. J Ethnopharmacol. 2007;113(1):63-66. View Source
